(R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
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Overview
Description
“®-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ). THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ analogs has garnered a lot of attention in the scientific community due to their diverse biological activities. Commonly used synthetic strategies for constructing the core scaffold of these compounds have been discussed in various studies .
Physical And Chemical Properties Analysis
The physical and chemical properties of “®-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” can be determined using various analytical techniques. For example, its molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count can be computed .
Scientific Research Applications
Stereoselective Synthesis
The compound has been used in the stereoselective synthesis of (S)-acid derivatives through hydrolysis under mild conditions using animal liver acetone powders. This process provides a method for the selective production of enantiomerically pure compounds, a crucial aspect in the development of pharmaceuticals where the activity, safety, and efficacy can significantly depend on the enantiomeric purity of the drug substance. Such stereoselective transformations are essential for the synthesis of biologically active molecules and natural products (Sánchez et al., 2001).
Improved Synthesis Methods
An improved synthesis route for (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, employing a modified Pictet-Spengler reaction, has been reported. This method provided a high yield (95%) with minimal racemization, showcasing the efficiency and effectiveness of the synthesis process for producing high-purity chiral compounds. The enantiomeric excess was significantly improved through recrystallization, demonstrating the compound's potential in facilitating the development of more efficient synthetic routes for complex organic molecules (Liu et al., 2008).
Tert-Butoxycarbonylation Reagent
The compound serves as a precursor in the development of novel tert-butoxycarbonylation reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), for the protection of amino acids and other substrates. This usage underscores its role in the advancement of synthetic methodologies, where selective protection and deprotection of functional groups are critical for the construction of complex organic molecules. The high chemoselectivity and yield under mild conditions provided by these reagents are particularly beneficial in synthesizing peptides and other sensitive biological molecules (Saito et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of THIQ analogs, including “®-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride”, involve the development of novel THIQ analogs with potent biological activity. This includes further studies on their biological potential, structural–activity relationship (SAR), and mechanism of action .
Properties
IUPAC Name |
tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12;/h4-7,12,15H,8-9H2,1-3H3;1H/t12-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKSEUBQDFHGAC-UTONKHPSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CC2=CC=CC=C2CN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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